molecular formula C10H14N2O B11912892 3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B11912892
M. Wt: 178.23 g/mol
InChI Key: KOEGMQOBXONXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a tetrahydroquinolone derivative characterized by a partially saturated bicyclic core, a methyl group at the N1 position, and an amino substituent at C2. Tetrahydroquinolones are a pharmacologically significant class of compounds with demonstrated applications in antibacterial, anticancer, and neurological therapies .

Properties

IUPAC Name

3-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h6H,2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEGMQOBXONXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzylamine with methyl acetoacetate in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction are carefully selected to optimize the production process and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in the presence of a solvent like ethanol or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with the reactions conducted under mild to moderate temperatures.

Major Products

The major products formed from these reactions include various quinolinone and tetrahydroquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinolinone core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Characterization

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring saturation (e.g., compound 9a in : δ 1.59–1.91 ppm for tetrahydro ring protons) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 241 for compound 9a) .
  • Chromatography: HPLC for purity validation (e.g., >99% purity for hydroxyimino derivatives in ) .

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below highlights critical differences between the target compound and its analogs:

Compound Name Substituents Key Modifications Biological Activity Key Physical Data References
3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Methyl (N1), amino (C3) Saturated ring, small alkyl group Underexplored in evidence Not reported
5-Amino-1-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (9a) Phenyl (N1), amino (C5) Aromatic N1 substituent Anti-fibrosis (72 h MTT assay) MP: 186.5–187.3°C; Yield: 35%
5-Hydroxyimino-1-(4-fluorophenyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one (8k) 4-Fluorophenyl (N1), hydroxyimino (C5) Electron-withdrawing substituent Cytotoxicity (NIH3T3 cells) MP: 121.9–122.2°C; Yield: 82%
6-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Ethyl (N1), amino (C6) Longer alkyl chain at N1 Not reported CAS: 1781503-69-2

Key Observations :

  • Amino Group Position: C3 vs. C5/C6 amino substitution alters hydrogen-bonding capacity and receptor interactions. For example, compound 9a’s C5 amino group correlates with anti-fibrotic activity .
  • Ring Saturation : Fully saturated 5,6,7,8-tetrahydro rings (target compound) vs. dihydro analogs () influence conformational flexibility and metabolic stability .

Biological Activity

3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, also known as 6-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, is a compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS Number 1401025-73-7
IUPAC Name 6-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2-one

Structure

The structure of this compound features a tetrahydroquinoline core with an amino group at the 6th position and a methyl group at the 1st position. This unique substitution pattern contributes to its biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound shows promising results against various bacterial strains. The compound's mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as A2780 (ovarian cancer) and HCT-116 (colon cancer). The mechanism involves mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis.

Case Study: A2780 Cell Line

In a study evaluating the effects of various quinoline derivatives on A2780 cells:

  • IC50 Value : The most active derivative exhibited an IC50 value of 0.6 µM.
  • Mechanism : The compound was shown to target the regulatory subunit of the proteasome rather than the catalytic subunit, enhancing its stability and efficacy compared to other derivatives .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and repair.
  • Cell Cycle Regulation : It affects cell cycle progression by inducing G2/M phase arrest.
  • Oxidative Stress Modulation : It enhances antioxidant defenses while promoting ROS production in cancer cells.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
6-Aminoquinoline Lacks tetrahydro and methyl groupsLimited antimicrobial activity
1-Methylquinolin-2(1H)-one Lacks amino groupModerate anticancer effects
5,6,7,8-Tetrahydroquinolin Lacks amino and methyl groupsMinimal biological activity

This compound stands out due to its specific substitutions that enhance its pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.